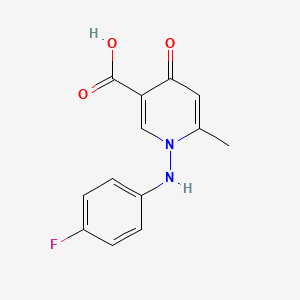
1-(4-Fluoroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-Fluoroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid” is a complex organic molecule. It appears to contain a fluoroaniline moiety, which is an organofluorine compound . Fluoroaniline is a colorless liquid and is one of three isomers of fluoroaniline . It is used as a precursor to various potential and real applications .
Synthesis Analysis
The synthesis of fluoroaniline derivatives involves various chemical reactions . For instance, 4-Fluoroaniline can be prepared by the hydrogenation of 4-nitrofluorobenzene . It is a common building block in medicinal chemistry and related fields .Molecular Structure Analysis
The molecular structure of fluoroaniline consists of a benzene ring with an amino group (-NH2) and a fluorine atom attached to it . The linear formula for 4-Fluoroaniline is FC6H4NH2 .Chemical Reactions Analysis
Fluoroaniline is involved in various chemical reactions. It is insoluble in water and can form irritating and toxic hydrogen fluoride and oxides of nitrogen when involved in fires . It belongs to the reactive groups of Aryl Halides and Aromatic Amines .Physical And Chemical Properties Analysis
4-Fluoroaniline is a colorless liquid . It has a molecular formula of C6H6FN and an average mass of 111.117 Da .Wissenschaftliche Forschungsanwendungen
Antibacterial Activities
Research has explored the synthesis and antibacterial activity of pyridonecarboxylic acids and their analogues, demonstrating their effectiveness against a range of bacterial infections. For instance, studies have identified compounds with significant antibacterial properties, including 1-ethyl- and 1-vinyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which showed superior activity compared to enoxacin, suggesting potential for further biological study (Egawa et al., 1984). Additionally, fluoronaphthyridines with specific substitutions have also been prepared and evaluated for their in vitro and in vivo antibacterial activities, revealing promising candidates for improved therapeutic agents (Bouzard et al., 1992).
Fluorescence Properties
Novel pyridine dicarboxylic acid derivatives have been synthesized for coordination with Tb(III) and Eu(III), investigating their fluorescence properties. The findings indicate potential applications in time-resolved fluoroimmunoassay, with certain derivatives acting as better sensitizers (Rui-ren et al., 2006). This research underscores the importance of understanding the influence of substituent groups on the fluorescence intensity of lanthanide complexes.
Structural Analysis
The reactivity of various pyridinecarboxylic acids under different conditions has been studied, demonstrating diverse outcomes based on the reaction environment. For example, pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form different products, revealing insights into coordination polymers and metal-organic frameworks (Ghosh et al., 2004). Such studies are crucial for the development of new materials with potential applications in gas storage, separation, and catalysis.
Synthesis Techniques
Innovative synthesis techniques for carboxamides from carboxylic acids and amines have been developed, utilizing betaine as an effective acid captor. This method offers a convenient approach for producing carboxamides in good yields, highlighting the versatility of pyridinecarboxylic acid derivatives in chemical synthesis (Mukaiyama et al., 1976).
Wirkmechanismus
Target of Action
The primary target of this compound is the epidermal growth factor receptor (EGFR) . EGFR is a receptor tyrosine kinase that is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .
Biochemical Pathways
The inhibition of EGFR leads to the interruption of multiple signaling pathways involved in tumor growth and angiogenesis, such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis . The uncontrolled cell growth and mitosis lead to cancer .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of cell growth and proliferation . By inhibiting EGFR, the compound disrupts the signaling pathways that drive cell growth and division, thereby exerting its anti-cancer effects .
Safety and Hazards
Zukünftige Richtungen
The future directions of fluoroaniline derivatives are largely in the field of medicinal chemistry. For instance, Gefitinib, a fluoroaniline derivative, is used in the treatment of certain types of cancer . Traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture . This suggests that fluoroaniline derivatives could have potential applications in the development of new pharmaceuticals.
Eigenschaften
IUPAC Name |
1-(4-fluoroanilino)-6-methyl-4-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c1-8-6-12(17)11(13(18)19)7-16(8)15-10-4-2-9(14)3-5-10/h2-7,15H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDXDNIJUZTSFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1NC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2767933.png)
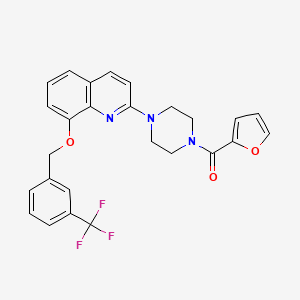
![3-(4-methoxybenzamido)-N-(2-methoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2767939.png)

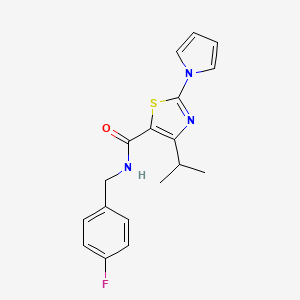
![2-[5-(4-Methoxybenzoyl)-2-thienyl]acetonitrile](/img/structure/B2767942.png)
![(E)-ethyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2767944.png)
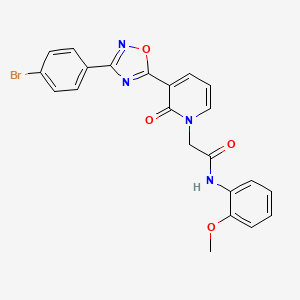
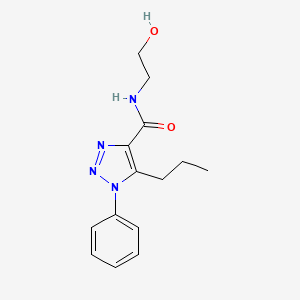
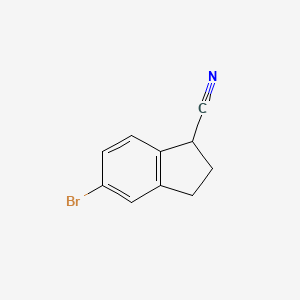

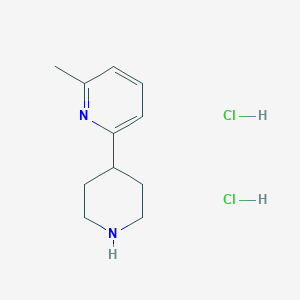
![2-Chloro-N-[(3-cyclopropyloxy-2-fluorophenyl)methyl]-N-(3-fluoropropyl)acetamide](/img/structure/B2767955.png)
